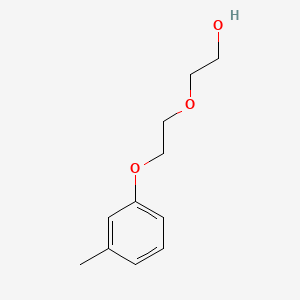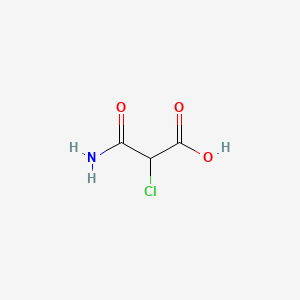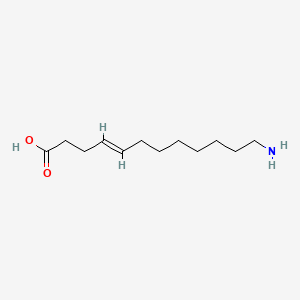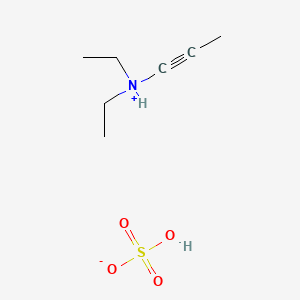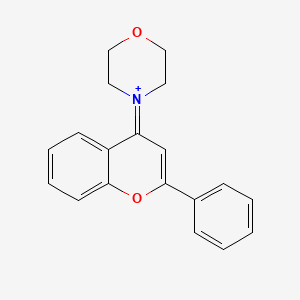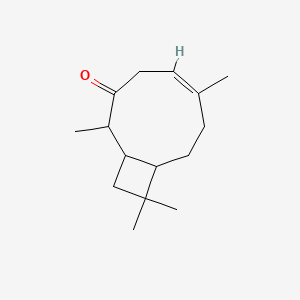
Tris((2-hydroxyethyl)ammonium) citrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris((2-hydroxyethyl)ammonium) citrate is a compound that belongs to the class of protic ionic liquids. It is formed by the combination of tris(2-hydroxyethyl)ammonium cations and citrate anions. This compound is known for its potential biodegradability and low toxicity, making it an attractive candidate for various applications in chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
Tris((2-hydroxyethyl)ammonium) citrate can be synthesized by reacting tris(2-hydroxyethyl)amine with citric acid. The reaction typically involves mixing the two reactants in a suitable solvent, such as water or ethanol, and allowing the reaction to proceed at room temperature or slightly elevated temperatures. The product is then isolated by evaporation of the solvent and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One approach is to carry out the reaction in a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
化学反応の分析
Types of Reactions
Tris((2-hydroxyethyl)ammonium) citrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the tris(2-hydroxyethyl)ammonium cation can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under suitable conditions to form the corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Tris((2-hydroxyethyl)ammonium) citrate has a wide range of applications in scientific research:
作用機序
The mechanism of action of tris((2-hydroxyethyl)ammonium) citrate involves its ability to disrupt hydrogen-bonding networks and interact with various molecular targets. The hydroxyl groups in the tris(2-hydroxyethyl)ammonium cation can form hydrogen bonds with other molecules, affecting their stability and reactivity. The citrate anion can chelate metal ions, influencing various biochemical and chemical processes .
類似化合物との比較
Similar Compounds
- Tris(2-hydroxyethyl)ammonium lactate
- Tris(2-hydroxyethyl)ammonium hydrogen succinate
- Tris(2-hydroxyethyl)ammonium hydrogen malate
Uniqueness
Tris((2-hydroxyethyl)ammonium) citrate is unique due to its combination of low toxicity, biodegradability, and ability to disrupt hydrogen-bonding networks. This makes it particularly useful in applications where environmental and safety considerations are important .
特性
CAS番号 |
21829-50-5 |
|---|---|
分子式 |
C12H29N3O10 |
分子量 |
375.37 g/mol |
IUPAC名 |
2-hydroxyethylazanium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.3C2H7NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;3*3-1-2-4/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*4H,1-3H2 |
InChIキー |
USDOPHAAWSJWLS-UHFFFAOYSA-N |
正規SMILES |
C(CO)[NH3+].C(CO)[NH3+].C(CO)[NH3+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


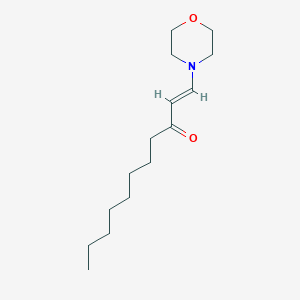
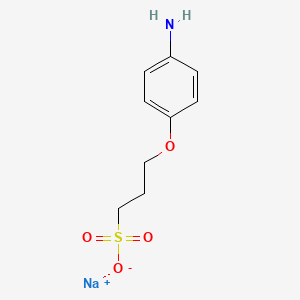


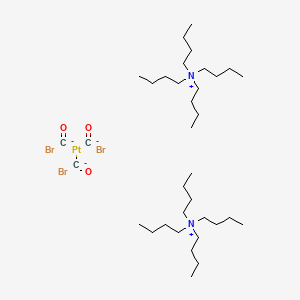
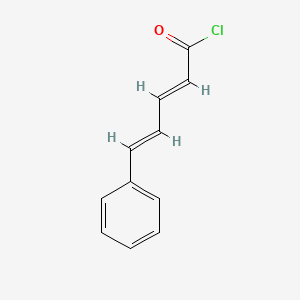
![Bis[[(2-aminoethyl)amino]methyl]phenol](/img/structure/B12661754.png)
